N,N-Diisobutylethylenediamine

Overview

Description

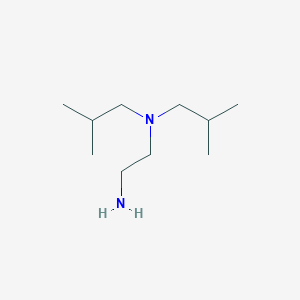

N,N-Diisobutylethylenediamine is a chemical compound with the molecular formula C10H24N2 . It is also known as N,N-bis(2-methylpropyl)ethane-1,2-diamine .

Synthesis Analysis

The synthesis of N,N-Diisobutylethylenediamine involves the reaction of ethylenediamine with isobutyraldehyde and orthophosphorus acid . The reaction product of an aldehyde and ethylenediamine is heated with phosphorous acid at 100°-120° for 3 hours. After cooling, water and base are added. Extraction with chloroform and evaporation gives the crude amine. Distillation yields a mixture of mono and diisobutylethylenediamine .Molecular Structure Analysis

The molecular structure of N,N-Diisobutylethylenediamine is represented by the formula C10H24N2 . The average mass is 172.311 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diisobutylethylenediamine include a boiling point of 85-86 °C (Press: 13 Torr), a predicted density of 0.839±0.06 g/cm3, and a predicted pKa of 9.56±0.10 .Scientific Research Applications

Soil Remediation

N,N-Diisobutylethylenediamine can be used in soil remediation processes. Similar compounds like ethylenediamine-N,N′-disuccinic acid (EDDS) have been used in washing configurations for the remediation of Cu-contaminated soil . The process involves the use of a single-stage continuous stirred tank reactor (CSTR) and a multi-stage reactor .

Spent Fuel Reprocessing

N,N-Diisobutylethylenediamine and similar compounds like N,N-dialkyl amides have been evaluated as extractants in the reprocessing of U and Th based spent nuclear fuels . These compounds can address issues related to the reprocessing of U and Th based spent fuels .

3. Recovery and Purification of Radioactive Materials N,N-Diisobutylethylenediamine can potentially be used in the recovery and purification of radioactive materials. N,N-dialkyl amides have been used for the recovery and purification of Pu from irradiated U and of 233 U from irradiated Th .

Research Use

N,N-Diisobutylethylenediamine is also used in scientific research . It’s often used in laboratory settings for various experiments and studies .

properties

IUPAC Name |

N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMAAPZOAUTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505273 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diisobutylethylenediamine | |

CAS RN |

14156-98-0 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

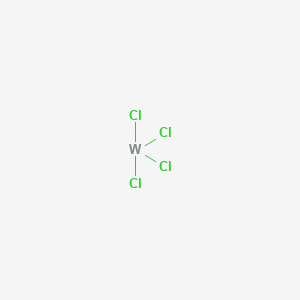

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

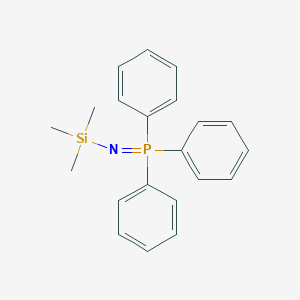

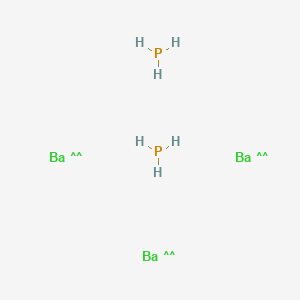

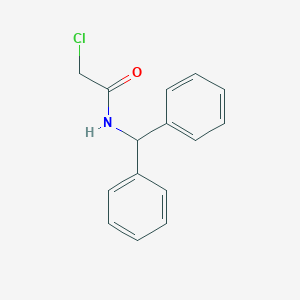

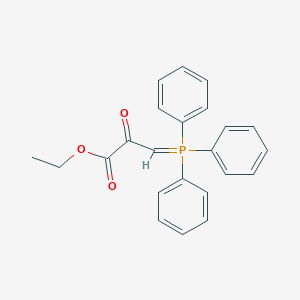

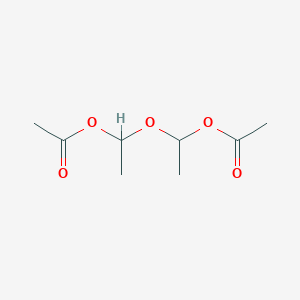

Feasible Synthetic Routes

Q & A

Q1: How does the presence of N,N-Diisobutylethylenediamine affect the reactivity of copper(II) complexes with nitric oxide?

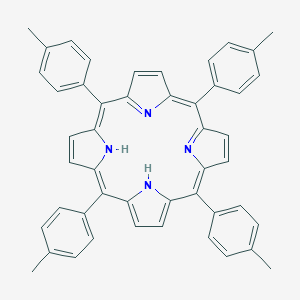

A1: The research demonstrates that N,N-Diisobutylethylenediamine acts as a bidentate ligand, forming a complex with copper(II) ions. [] This complexation significantly influences the reactivity of the copper(II) center with nitric oxide. Upon exposure to nitric oxide, the copper(II)-N,N-Diisobutylethylenediamine complex forms a transient [Cu(II)-NO] intermediate. This intermediate is unstable and undergoes reduction of the copper center from Cu(II) to Cu(I), accompanied by nitrosation of the N,N-Diisobutylethylenediamine ligand. Interestingly, the bulky isobutyl substituents on the nitrogen atoms of the ligand influence the nitrosation pattern, leading to a mixture of mono- and di-nitrosated products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)